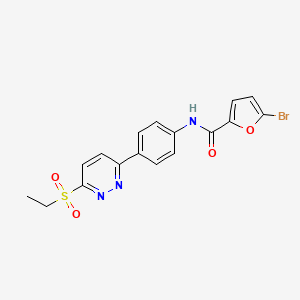![molecular formula C18H12FN3O2S2 B2474602 N-(3-fluorophényl)-7-méthyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111043-50-5](/img/structure/B2474602.png)
N-(3-fluorophényl)-7-méthyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C18H12FN3O2S2 and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Le géfitinib est utilisé comme traitement de troisième intention pour les patients atteints d'un carcinome pulmonaire non à petites cellules (CPNPC) résistant à la chimiothérapie. Il inhibe spécifiquement les voies de signalisation de l'EGFR, ce qui en fait une thérapie ciblée avec des toxicités non spécifiques limitées .
- Description du composé: Le composé synthétisé 4-(4-bromo-2-fluorophénylamino)-6-méthoxyquinazolin-7-ol a montré une inhibition puissante des tyrosine kinases (RTK) du récepteur du facteur de croissance de l'endothélium vasculaire (VEGF) .
- Description du composé: Les composés 3-(5-chloro-2-hydroxybenzylidèneamino)-2-(5-chloro-2-hydroxyphényl)-2,3-dihydroquinazolin-4(1H)-one et 3-(5-nitro-2-hydroxybenzylidèneamino)-2-(5-nitro-2-hydroxyphényl)-2,3-dihydroquinazolin-4(1H)-one ont été dépistés pour leurs effets cytotoxiques sur les cellules cancéreuses du sein (MCF-7 et MDA-MB-231) et les cellules hépatiques normales (WRL-68) .
- Autres exemples: L'erlotinib (N-(3-éthynylphényl)-6,7-bis(2-méthoxyéthoxy)quinazolin-4-amine) et l'afatinib ((E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4) sont également des inhibiteurs de la tyrosine kinase approuvés cliniquement .
- Protocole: Un procédé amélioré en trois étapes pour la synthèse du géfitinib implique de nouveaux intermédiaires. Ces intermédiaires permettent une élimination efficace des impuretés et une production rentable .
Thérapie contre le cancer et inhibition de la tyrosine kinase
Inhibition de la croissance des cellules endothéliales vasculaires
Effets cytotoxiques sur les cellules cancéreuses
Utilisation clinique antitumorale
Synthèse de médicaments et nouveaux intermédiaires
Techniques de caractérisation
Mécanisme D'action
Target of Action
The primary targets of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide It is known that substituted quinazoline, a structural component of this compound, has been widely used as an anti-tumor agent .
Mode of Action
The exact mode of action of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Compounds with a similar structure have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Biochemical Pathways
The biochemical pathways affected by N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide The chemical properties of quinazolinones, a structural component of this compound, have been highlighted in several studies .
Result of Action
The molecular and cellular effects of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound might have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
Quinazolinones, the class of compounds it belongs to, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The exact enzymes, proteins, and other biomolecules that N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with are yet to be identified.
Cellular Effects
Quinazolinones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c1-9-5-6-13-12(7-9)16(23)21-15-14(26-18(25)22(13)15)17(24)20-11-4-2-3-10(19)8-11/h2-8H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVKQQVWIVWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=CC=C4)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
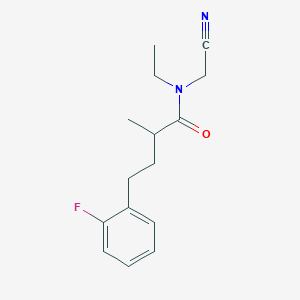
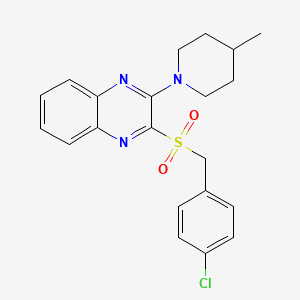
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2474521.png)
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2474522.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
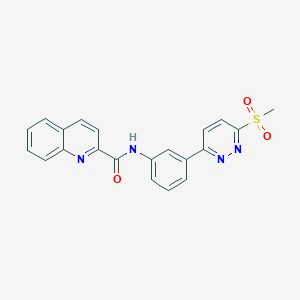
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2474527.png)
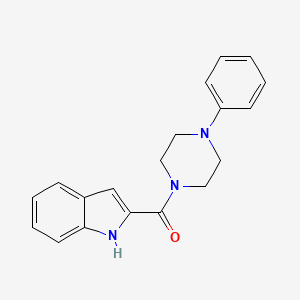
![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)
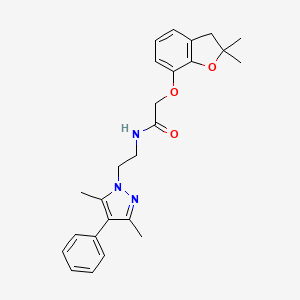
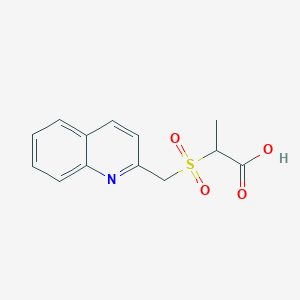
![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)
